molecular formula C11H15ClFN B597314 (1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride CAS No. 1228880-30-5

(1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride

Cat. No. B597314
M. Wt: 215.696
InChI Key: YUQRPATZUVPEHE-UHFFFAOYSA-N
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Description

“(1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1228880-30-5 . It has a molecular weight of 215.7 .


Molecular Structure Analysis

The compound has the IUPAC name [1-(3-fluorophenyl)cyclobutyl]methanamine hydrochloride . Its InChI code is 1S/C11H14FN.ClH/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11;/h1,3-4,7H,2,5-6,8,13H2;1H . This indicates that the compound contains a cyclobutyl ring with a fluorophenyl group and a methanamine group attached to it.


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound’s country of origin is UA .

Scientific Research Applications

Serotonin 5-HT1A Receptor-Biased Agonists

A study by Sniecikowska et al. (2019) developed novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as "biased agonists" for the serotonin 5-HT1A receptor. These compounds showed potential as antidepressant drug candidates due to their high 5-HT1A receptor affinity and selectivity over other neurotransmitter receptors (Sniecikowska et al., 2019).

Analysis in Pharmaceutical Research

El-Sherbiny et al. (2005) explored the separation and analysis of flunarizine hydrochloride and its degradation products using chromatography techniques. This research demonstrates the importance of such compounds in the analysis of pharmaceutical formulations (El-Sherbiny et al., 2005).

Neurokinin-1 Receptor Antagonist

Harrison et al. (2001) discussed a neurokinin-1 receptor antagonist compound with a high affinity and oral activity. This compound, relevant due to its structural similarities, was effective in pre-clinical tests for emesis and depression (Harrison et al., 2001).

Chiral Discrimination in Pharmaceutical Analysis

Bereznitski et al. (2002) achieved the separation of enantiomers of a structurally related compound on a stationary phase, highlighting the role of such compounds in pharmaceutical analysis and chiral discrimination (Bereznitski et al., 2002).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The MSDS for the compound can be found here .

properties

IUPAC Name

[1-(3-fluorophenyl)cyclobutyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-10-4-1-3-9(7-10)11(8-13)5-2-6-11;/h1,3-4,7H,2,5-6,8,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQRPATZUVPEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CN)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743153
Record name 1-[1-(3-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(3-Fluorophenyl)cyclobutyl)methanamine hydrochloride

CAS RN

1228880-30-5
Record name Cyclobutanemethanamine, 1-(3-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228880-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(3-Fluorophenyl)cyclobutyl]methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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